molecular formula C18H16O4 B12805322 Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate CAS No. 6158-57-2

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate

Cat. No.: B12805322
CAS No.: 6158-57-2
M. Wt: 296.3 g/mol
InChI Key: IMXQWKMBDWYQJZ-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a phenyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate typically involves the condensation of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetone. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetate is unique due to its specific combination of a benzofuran ring, phenyl group, and ethyl acetate moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

6158-57-2

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

ethyl 2-(3-oxo-1-phenyl-2-benzofuran-1-yl)acetate

InChI

InChI=1S/C18H16O4/c1-2-21-16(19)12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(20)22-18/h3-11H,2,12H2,1H3

InChI Key

IMXQWKMBDWYQJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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